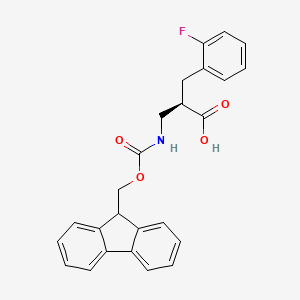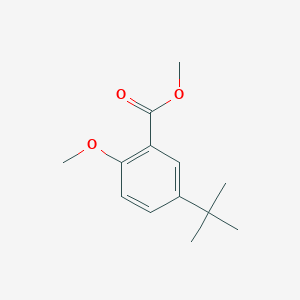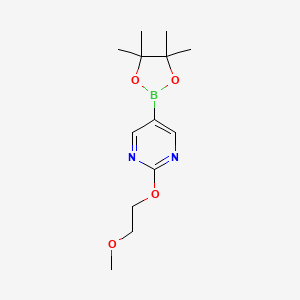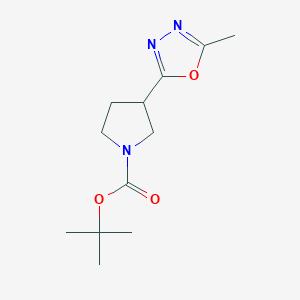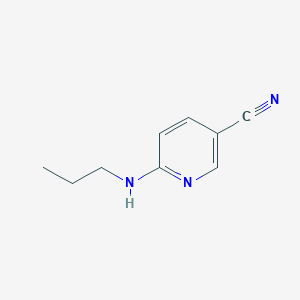
6-(Propylamino)-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Propylamino)-3-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a propylamino group attached to the sixth position of the pyridine ring and a cyano group at the third position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propylamino)-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanopyridine with propylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
3-Cyanopyridine+Propylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Propylamino)-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-(Propylamino)-3-pyridinecarboxamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(Propylamino)-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Propylamino)-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the propylamino and cyano groups allows for specific interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Lacks the propylamino group, making it less versatile in certain reactions.
6-Aminopyridine: Contains an amino group instead of a propylamino group, leading to different reactivity and applications.
6-(Methylamino)-3-pyridinecarbonitrile: Similar structure but with a methylamino group, resulting in different chemical and biological properties.
Uniqueness
6-(Propylamino)-3-pyridinecarbonitrile is unique due to the presence of both the propylamino and cyano groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
501378-37-6 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-(propylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-2-5-11-9-4-3-8(6-10)7-12-9/h3-4,7H,2,5H2,1H3,(H,11,12) |
InChI Key |
XNMRXDWXYSBGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




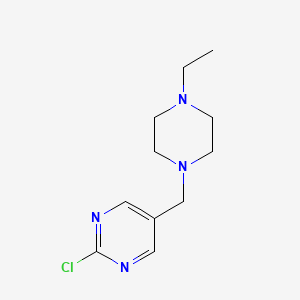
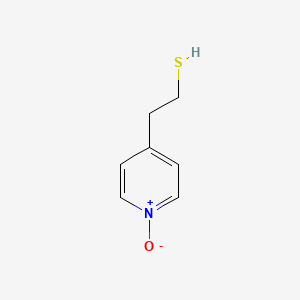

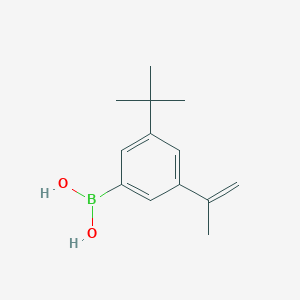
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
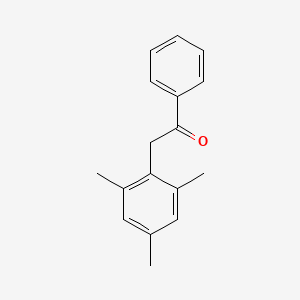
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)
